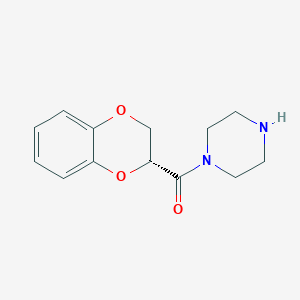

(R)-1,4-Benzodioxan-2-carboxypiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUPDJNTYCSBJZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)[C@H]2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351047 | |

| Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860173-98-4 | |

| Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860173-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-1,4-Benzodioxan-2-carboxypiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,4-Benzodioxan-2-carboxypiperazine is a member of the 1,4-benzodioxan class of compounds, a chemical scaffold known for its high affinity and selectivity for α1-adrenergic receptors. This technical guide delineates the mechanism of action of this compound, focusing on its role as a potent and selective antagonist of α1-adrenergic receptors. We will explore its molecular interactions, the downstream signaling consequences of receptor blockade, and provide detailed protocols for key experimental assays used to characterize its pharmacological profile. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the scientific principles and methodologies relevant to the study of this compound and its analogs.

Introduction: The 1,4-Benzodioxan Scaffold in Adrenergic Pharmacology

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting G-protein coupled receptors (GPCRs). A significant body of research has established that derivatives of 1,4-benzodioxan are potent antagonists of α-adrenergic receptors, with a general selectivity for the α1 subtype over the α2 subtype. The α1-adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are critical mediators of the sympathetic nervous system, playing a key role in smooth muscle contraction, particularly in the vasculature and the prostate. Consequently, α1-adrenergic antagonists are a cornerstone in the treatment of hypertension and benign prostatic hyperplasia.

The pharmacological activity of 1,4-benzodioxan derivatives is profoundly influenced by their stereochemistry. The chiral center at the 2-position of the benzodioxan ring dictates the orientation of the substituent, which in turn affects the binding affinity and selectivity for different receptor subtypes. This guide will focus on the (R)-enantiomer of 1,4-Benzodioxan-2-carboxypiperazine, elucidating its specific mechanism of action as an α1-adrenergic receptor antagonist.

Molecular Mechanism of Action: Competitive Antagonism at α1-Adrenergic Receptors

The primary mechanism of action of this compound is competitive antagonism at α1-adrenergic receptors. This means that the compound binds to the same site on the receptor as the endogenous agonists, norepinephrine and epinephrine, but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and initiating downstream signaling.

Receptor Binding and Affinity

Table 1: Representative Binding Affinities of 1,4-Benzodioxan Derivatives for α1-Adrenergic Receptor Subtypes

| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) |

| WB-4101 (prototype) | 0.25 | 2.0 | 0.5 |

| Prazosin (reference) | 0.1 | 0.3 | 0.4 |

| Hypothetical data for this compound | ~1-10 | ~10-50 | ~1-10 |

Note: The data for this compound is hypothetical and based on trends observed for similar compounds. Actual values would need to be determined experimentally.

Downstream Signaling Blockade: Inhibition of the Gq/11 Pathway

α1-Adrenergic receptors are canonically coupled to the Gq/11 family of G-proteins. Agonist binding to the receptor triggers a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of cellular responses, most notably smooth muscle contraction.

By acting as a competitive antagonist, (R)-1,1,4-Benzodioxan-2-carboxypiperazine prevents the initial step of this cascade: the activation of the α1-adrenergic receptor by endogenous agonists. This blockade effectively inhibits the entire Gq/11 signaling pathway, preventing the mobilization of intracellular calcium and subsequent physiological responses.

Diagram 1: α1-Adrenergic Receptor Signaling Pathway and Point of Inhibition

Caption: Inhibition of the α1-adrenergic signaling cascade.

Experimental Characterization: Protocols and Methodologies

The pharmacological profile of this compound can be rigorously characterized using a combination of in vitro assays. The following sections provide detailed, step-by-step methodologies for two key experiments: radioligand binding assays to determine receptor affinity and calcium mobilization assays to assess functional antagonism.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for a functional calcium mobilization assay.

Step-by-Step Protocol:

-

Cell Preparation and Dye Loading:

-

Seed cells expressing the α1-adrenergic receptor of interest into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 60-90 minutes to allow the cells to take up the dye.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation and Agonist Stimulation:

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Prepare a solution of an α1-adrenergic agonist (e.g., norepinephrine) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Initiate the fluorescence measurement and, after establishing a stable baseline, inject the agonist solution into each well.

-

-

Fluorescence Measurement and Data Analysis:

-

Continuously measure the fluorescence intensity in each well for a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.

-

For each concentration of the antagonist, determine the peak fluorescence response following agonist addition.

-

Normalize the responses to the response observed in the absence of the antagonist.

-

Plot the normalized response as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of calcium mobilization.

-

Conclusion and Future Directions

This compound exemplifies the targeted design of selective α1-adrenergic receptor antagonists. Its mechanism of action is centered on competitive blockade of these receptors, leading to the inhibition of the Gq/11 signaling pathway and the prevention of downstream cellular responses such as smooth muscle contraction. The stereochemistry of the molecule is a critical determinant of its high affinity and selectivity.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound and other novel α1-adrenergic antagonists. Future research in this area could focus on elucidating the precise molecular interactions between the (R)-enantiomer and the binding pockets of the different α1-adrenergic receptor subtypes, which would further inform the rational design of next-generation therapeutics with improved subtype selectivity and pharmacokinetic properties.

References

Due to the lack of publicly available data specifically for this compound, the references provided are for related compounds and general methodologies.

- Pigini, M., et al. (2004). 1,4-Benzodioxan-Related Compounds with Agonist or Antagonist Properties at α1-Adrenoceptor Subtypes. Journal of Medicinal Chemistry, 47(13), 3374-3382.

- Gentili, F., et al. (2001). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 5. Role of the 2-Side Chain on the Affinity and Selectivity for α1-Adrenoreceptor Subtypes. Journal of Medicinal Chemistry, 44(16), 2678-2688.

- Hieble, J. P. (2000). Adrenoceptor Subtypes: A Thirty-Year Perspective. Journal of Pharmacological and Experimental Therapeutics, 294(2), 393-402.

- Michelotti, G. A., et al. (2000). α1-Adrenergic Receptor Subtypes. Pharmacological Reviews, 52(2), 267-282.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.

A Comprehensive Technical Guide to the Synthesis of (R)-1,4-Benzodioxan-2-carboxypiperazine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for (R)-1,4-Benzodioxan-2-carboxypiperazine, a chiral building block of significant interest in medicinal chemistry. The synthesis is dissected into three core stages: the initial preparation of racemic 1,4-benzodioxan-2-carboxylic acid, the critical step of chiral resolution to isolate the desired (R)-enantiomer, and the final amide coupling with piperazine. This document furnishes researchers, scientists, and drug development professionals with a detailed narrative that not only outlines the synthetic protocols but also elucidates the underlying chemical principles and experimental rationale. Emphasis is placed on methods that ensure high enantiomeric purity, a crucial parameter for the biological activity of downstream pharmaceutical compounds. The guide incorporates detailed experimental procedures, comparative data, and visual diagrams to facilitate a comprehensive understanding of this synthetic process.

Introduction: The Significance of this compound

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules that interact with a variety of pharmacological targets, including adrenergic, catecholaminergic, and dopaminergic systems.[1] The stereochemistry at the C2 position of the benzodioxane ring is often a critical determinant of a compound's biological efficacy and safety profile. This compound serves as a key chiral synthon, most notably in the synthesis of the (S)-enantiomer of Doxazosin, a medication used to treat hypertension and benign prostatic hyperplasia.[2] The precise control of stereochemistry during its synthesis is therefore paramount. This guide provides a comprehensive overview of the synthetic route, with a focus on robust and scalable methodologies.

Synthesis of the Racemic Precursor: (±)-1,4-Benzodioxan-2-carboxylic Acid

The journey to the enantiomerically pure target begins with the synthesis of the racemic carboxylic acid. A common and efficient method involves the reaction of catechol with a suitable three-carbon building block, such as methyl 2,3-dibromopropionate.

Synthetic Protocol: From Catechol to Racemic Acid

The synthesis of racemic 1,4-benzodioxan-2-carboxylic acid can be achieved from readily available starting materials.[3] The initial step typically involves the synthesis of the methyl ester, which is then hydrolyzed to the corresponding carboxylic acid.

Step 1: Synthesis of (±)-Methyl 1,4-benzodioxan-2-carboxylate

-

To a solution of catechol in a suitable polar aprotic solvent, such as acetone, add a base, for instance, potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature to form the dipotassium salt of catechol.

-

Add methyl 2,3-dibromopropionate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (±)-methyl 1,4-benzodioxan-2-carboxylate.

Step 2: Hydrolysis to (±)-1,4-Benzodioxan-2-carboxylic Acid

-

Dissolve the (±)-methyl 1,4-benzodioxan-2-carboxylate in a suitable solvent system, such as a mixture of methanol and water.

-

Add a base, such as sodium hydroxide (NaOH), to the solution.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain (±)-1,4-benzodioxan-2-carboxylic acid.

The Crucial Step: Chiral Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid

Obtaining the enantiomerically pure (R)-1,4-benzodioxan-2-carboxylic acid is the most critical phase of this synthesis. Several methods have been developed, with classical diastereomeric salt formation and enzymatic resolution being the most prominent.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This classical approach relies on the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality Behind Experimental Choices: The choice of the chiral resolving agent is crucial for efficient separation. The interaction between the carboxylic acid and the amine should lead to the formation of well-defined, crystalline diastereomeric salts with a significant difference in solubility in a particular solvent system. Para-substituted 1-phenylethylamines have been shown to be highly effective for the resolution of (±)-1,4-benzodioxane-2-carboxylic acid.[4]

Experimental Protocol: Resolution with (S)-1-(p-tolyl)ethylamine

-

Dissolve (±)-1,4-benzodioxan-2-carboxylic acid in a suitable solvent, such as methanol or ethanol.

-

Add a solution of (S)-1-(p-tolyl)ethylamine (or another suitable chiral amine) in the same solvent.

-

Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Filter the precipitated salt and wash it with a small amount of cold solvent. This salt will be enriched in one diastereomer.

-

The desired (R)-acid can be recovered from the diastereomeric salt by treatment with an acid to protonate the carboxylic acid and liberate the chiral amine. The amine can often be recovered and recycled.

-

The enantiomeric excess (e.e.) of the recovered acid should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical resolution. This method utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For (±)-1,4-benzodioxan-2-carboxylic acid, lipase-catalyzed esterification is a common strategy.

Causality Behind Experimental Choices: The choice of enzyme is critical, as it must exhibit high enantioselectivity towards one of the enantiomers. Lipases, such as Candida antarctica lipase B (CALB), are often employed due to their broad substrate specificity and high stereoselectivity.[5] The reaction conditions, including the solvent and acyl donor, are optimized to maximize both the reaction rate and the enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Suspend (±)-1,4-benzodioxan-2-carboxylic acid and a suitable lipase (e.g., immobilized CALB) in an organic solvent that also acts as the acyl donor (e.g., ethyl acetate).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.

-

Filter off the enzyme (which can often be reused).

-

Separate the unreacted (R)-1,4-benzodioxan-2-carboxylic acid from the (S)-ethyl ester by extraction or chromatography.

| Resolution Method | Chiral Agent/Enzyme | Typical Solvent | Key Advantage | Key Disadvantage |

| Diastereomeric Salt Formation | Chiral Amines (e.g., (S)-1-(p-tolyl)ethylamine) | Alcohols (Methanol, Ethanol) | Scalable and well-established | Requires stoichiometric amounts of resolving agent |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Organic Solvents (e.g., Ethyl Acetate) | High enantioselectivity, mild conditions | Limited to 50% theoretical yield for one enantiomer |

Final Step: Amide Coupling with Piperazine

The final stage of the synthesis involves the formation of an amide bond between the enantiomerically pure (R)-1,4-benzodioxan-2-carboxylic acid and piperazine. This is a standard peptide coupling reaction, and several efficient coupling reagents can be employed.

The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to a more reactive species. Common coupling reagents for this purpose include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[6][7]

Mechanism of EDC/HOBt Coupling:

-

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

This intermediate can then react directly with the amine (piperazine) to form the amide bond.

-

However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct.

-

HOBt acts as a catalyst by intercepting the O-acylisourea to form an active HOBt ester. This ester is less prone to side reactions and reacts efficiently with the amine to yield the desired amide.[1][2]

Caption: EDC/HOBt mediated amide coupling pathway.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives involves the use of a coupling agent.[8]

-

Dissolve (R)-1,4-benzodioxan-2-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.1 equivalents) portion-wise to the stirred solution.

-

After a short activation period (e.g., 15-30 minutes), add a solution of piperazine (1.2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the urea byproduct and excess reagents. This can include washes with dilute acid, saturated sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure this compound.

Purification and Analytical Characterization

Purification of the final product is essential to remove any unreacted starting materials, coupling reagents, and byproducts.

Purification Techniques

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying piperazine amides. A gradient elution system, for example, with ethyl acetate and methanol, can be effective.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient method for obtaining high-purity material.

-

Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the product.

-

Chiral HPLC: This is a critical analysis to determine the enantiomeric excess (e.e.) of the final product and confirm that no racemization occurred during the coupling and purification steps. A suitable chiral stationary phase, such as a polysaccharide-based column, is typically used.[4][5]

Caption: Overall synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a multi-step process where the control of stereochemistry is of utmost importance. This guide has detailed a robust pathway commencing with the synthesis of the racemic carboxylic acid, followed by a critical chiral resolution step—either through classical diastereomeric salt formation or enzymatic kinetic resolution—and culminating in an efficient amide coupling with piperazine. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently execute this synthesis to obtain a high-purity chiral building block essential for the development of advanced pharmaceutical agents. The analytical techniques outlined are crucial for ensuring the structural integrity and enantiomeric purity of the final product, meeting the stringent requirements of drug discovery and development.

References

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

- Subba Reddy, B. V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Serbian Chemical Society, 77(4), 441-450.

- Bolchi, C., et al. (2018).

- Bolchi, C., et al. (2005). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 16(9), 1639-1643.

- U.S. Patent No. 2,919,275. (1959). Purification of piperazine.

- U.S. Patent No. 3,481,933. (1969). Recovery and purification of piperazine.

- Galeazzi, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369.

- Li, S., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(25), 17148-17154.

- Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Singh, S., et al. (2017). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 5(10), 9133-9140.

-

PubChem. (n.d.). 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine hydrochloride. Retrieved from [Link]

- Pallavicini, M., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2024(2), M1873.

- Patel, K. G., et al. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 205-210.

-

Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.

- Nguyen, T. T. H., et al. (2019). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 40(11), 1113-1119.

- Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206.

- Singh, R. P., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 3(3), 139-156.

Sources

- 1. researchgate.net [researchgate.net]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. mdpi.com [mdpi.com]

- 4. air.unimi.it [air.unimi.it]

- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (R)-1,4-Benzodioxan-2-carboxypiperazine: A Chiral Intermediate for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-1,4-Benzodioxan-2-carboxypiperazine in Medicinal Chemistry

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, well-defined three-dimensional structure makes it a valuable scaffold for the design of biologically active molecules. The stereochemistry at the C2 position of the benzodioxane ring is crucial for its interaction with biological targets, making the enantiomerically pure (R)-isomer a key building block in the synthesis of specific therapeutic agents.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound, with a focus on its role as a critical intermediate in the development of alpha-1 adrenergic receptor antagonists and its emerging potential in the discovery of novel antibacterial agents.

Part 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C13H16N2O3 | [2] |

| Molecular Weight | 248.28 g/mol | [2] |

| Appearance | Yellow to Brown Solid | [3] |

| Predicted pKa | 8.32 ± 0.10 | ChemBK |

| Storage Temperature | 2-8 °C | [3] |

| CAS Number | 860173-98-4 | [4] |

Part 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the formation of the racemic benzodioxane core, followed by amide coupling with piperazine, and culminating in a critical chiral resolution step.

Synthesis of Racemic 1-(1,4-Benzodioxan-2-carbonyl)piperazine

The synthesis of the racemic precursor involves a three-step sequence starting from catechol.

Step 1: Synthesis of 1,4-Benzodioxan-2-carboxylic acid

This step involves the reaction of catechol with methyl 2,3-dibromopropionate to form the benzodioxane ring system, followed by hydrolysis of the ester.[6]

Step 2: Formation of 1,4-Benzodioxan-2-carbonyl chloride

The carboxylic acid is then converted to the more reactive acid chloride, typically using a chlorinating agent like thionyl chloride.[7]

Step 3: Amide Coupling with Piperazine

The final step in the synthesis of the racemic compound is the Schotten-Baumann reaction between 1,4-benzodioxan-2-carbonyl chloride and piperazine to form the amide bond.[8][9]

Workflow for Synthesis of Racemic 1-(1,4-Benzodioxan-2-carbonyl)piperazine

Caption: Synthesis of the racemic precursor.

Chiral Resolution

The separation of the (R)- and (S)-enantiomers of 1-(1,4-Benzodioxan-2-carbonyl)piperazine is the most critical step to obtain the desired product. Several methods have been successfully employed:

-

Diastereoselective Crystallization: This is a classical and effective method involving the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. A commonly used resolving agent for this purpose is D-tartaric acid.[10]

-

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of a racemic mixture. This can be performed on the precursor carboxylic acid or its ester derivative.[10]

Protocol: Chiral Resolution using D-Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-(1,4-Benzodioxan-2-carbonyl)piperazine in a suitable solvent (e.g., ethanol). Add an equimolar amount of D-tartaric acid.

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly. The diastereomeric salt of the (S)-enantiomer with D-tartaric acid is typically less soluble and will crystallize out first.

-

Isolation: Isolate the precipitated crystals by filtration.

-

Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free base.

-

Extraction: Extract the free base with an organic solvent and purify further if necessary. The (R)-enantiomer remains in the mother liquor and can be recovered and purified.

Part 3: Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of the final product.

Recommended Chiral HPLC Conditions:

| Parameter | Recommended Setting |

| Column | Chiralpak® IC or Phenomenex Lux 3µ Cellulose-1 |

| Mobile Phase | A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v)[11] |

| Flow Rate | 1.0 mL/min[12] |

| Column Temperature | 35 °C[11] |

| Detection | UV at 205 nm[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Aromatic protons of the benzodioxane ring.

-

Protons of the dioxolane ring, showing characteristic diastereotopic splitting.

-

Protons of the piperazine ring.

Expected ¹³C NMR Features:

-

Distinct signals for the aromatic and aliphatic carbons of the benzodioxane and piperazine moieties.

-

A carbonyl carbon signal in the downfield region.

Part 4: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable starting material for the synthesis of advanced drug candidates.

Alpha-1 Adrenergic Receptor Antagonists

This compound is a key intermediate in the synthesis of Doxazosin, a potent and selective alpha-1 adrenergic receptor antagonist.[13] Alpha-1 adrenergic receptors are G protein-coupled receptors that mediate the physiological effects of norepinephrine and epinephrine.[13] There are three main subtypes: α1A, α1B, and α1D.[14][15] Antagonism of these receptors, particularly in smooth muscle cells of blood vessels and the prostate, leads to vasodilation and relaxation of the bladder neck, respectively. This mechanism of action is the basis for the therapeutic use of Doxazosin in the treatment of hypertension and benign prostatic hyperplasia (BPH).[13]

Mechanism of Action of Alpha-1 Adrenergic Receptor Antagonists

Caption: Antagonism of the Alpha-1 Adrenergic Receptor.

FtsZ Inhibitors: A New Frontier in Antibacterial Research

More recently, the 1,4-benzodioxane scaffold has been explored for the development of inhibitors of the bacterial cell division protein FtsZ.[16][17] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in the formation of the Z-ring, a structure essential for bacterial cytokinesis.[18] Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibiotics, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[18] The stereochemistry of the benzodioxane moiety has been shown to be critical for potent FtsZ inhibition, highlighting the importance of enantiomerically pure intermediates like this compound in this emerging field of research.[1]

Conclusion

This compound stands out as a chiral building block with significant utility in medicinal chemistry. Its well-defined stereochemistry and versatile chemical nature have established its importance in the synthesis of alpha-1 adrenergic receptor antagonists. Furthermore, its emerging role in the development of novel antibacterial agents targeting FtsZ underscores its potential for future drug discovery efforts. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this valuable compound.

References

- BenchChem. (n.d.). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

- Bylund, D. B. (1992). Subtypes of alpha 1- and alpha 2-adrenergic receptors. FASEB journal, 6(3), 832–839.

- PubChem. (n.d.). Doxazosin.

- Wikipedia. (n.d.). Alpha-1 adrenergic receptor.

- Atzori, M., et al. (2016). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology, 7, 32.

- Bylund, D. B. (1992). Subtypes of α1- and α2- receptors. FASEB Journal, 6(3), 832-839.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2653.

- National Center for Biotechnology Information. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.

- Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- MDPI. (2018). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2018(4), M1016.

- PubChem. (n.d.). This compound.

- Chemsrc. (n.d.). CAS#:1219800-50-6 | (R)-N-Boc-(1,4-benzodioxan-2-carbonyl)piperazine.

- Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199.

- Chem-Impex. (n.d.). 1,4-Benzodioxane-2-carboxylic acid.

- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

- ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds.

- Sigma-Aldrich. (n.d.). This compound.

- GSRS. (n.d.). 1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE, (S)-.

- Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.

- Chemical Suppliers. (n.d.). This compound.

- TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.

- ResearchGate. (n.d.). Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate.

- PubChem. (n.d.). 1,4-Benzodioxan.

- MDPI. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(19), 10543.

- National Center for Biotechnology Information. (n.d.). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites.

- ResearchGate. (n.d.). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines.

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- ResearchGate. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.

- PubChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid.

- Fisher Scientific. (n.d.). Amide Synthesis.

- National Center for Biotechnology Information. (n.d.). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery.

- CHEM-IS-TRY Inc. (n.d.). 1-(1,4, BENZODIOXAN-2-CARBONYL) PIPERAZINE.

- ChemicalBook. (n.d.). 1,4-Benzodioxan(493-09-4) 1H NMR spectrum.

- AstaTech. (n.d.). This compound, 97% Purity, C13H16N2O3, 100 mg.

- Drugfuture. (n.d.). 1,4-BENZODIOXAN-2-CARBOXYPIPERAZINE.

- Hrast, M., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. International Journal of Molecular Sciences, 24(24), 17203.

- National Center for Biotechnology Information. (n.d.). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.

- University of Milan. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?.

- Google Patents. (n.d.). Separation of triazine derivatives enantiomers using tartaric acid.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 860173-98-4 [sigmaaldrich.com]

- 4. This compound | C13H16N2O3 | CID 689093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 16. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1,4-Benzodioxan-2-carboxypiperazine pharmacological profile

An In-depth Technical Guide to the Pharmacological Profile of (R)-1,4-Benzodioxan-2-carboxypiperazine

Abstract

The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents.[1][2][3][4] This guide provides a comprehensive technical overview of the pharmacological profile of a specific derivative, this compound. By synthesizing data from analogous compounds and established pharmacological principles, we will explore its anticipated mechanism of action, receptor binding characteristics, and functional activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of this compound class and outlining its therapeutic potential.

Introduction: The Significance of the 1,4-Benzodioxan-Piperazine Scaffold

The 1,4-benzodioxan moiety is a privileged scaffold, renowned for its versatile biological activities, which span antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][3][4] Its integration into clinically pivotal drugs such as Doxazosin, used for hypertension and benign prostatic hyperplasia, underscores its therapeutic relevance.[3][4]

When coupled with a piperazine ring, the resulting 1,4-benzodioxan-piperazine core becomes a potent pharmacophore, particularly for targeting aminergic G protein-coupled receptors (GPCRs).[5] The specific compound of interest, this compound (PubChem CID: 689093), features a chiral center at the C2 position of the dioxan ring, which is critical for stereospecific interactions with biological targets.[6][7] This guide dissects the pharmacological profile of this specific enantiomer, building upon the extensive research conducted on structurally related antagonists.

Pharmacodynamic Profile

Primary Mechanism of Action: α1-Adrenoceptor Antagonism

A wealth of research on derivatives combining a 1,4-benzodioxan moiety with a piperazine ring points towards a primary mechanism of action as selective α1-adrenoceptor antagonists.[8][9] For instance, a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives, which includes the drug Doxazosin, displayed high nanomolar binding affinity for α1-adrenoceptors with negligible activity at α2-sites.[9] This selective antagonism of the α1-mediated vasoconstrictor effects of norepinephrine is a hallmark of this chemical series.[9]

The proposed interaction involves the benzodioxan nucleus and the piperazine nitrogen atoms forming key binding interactions within the α1-adrenoceptor pocket, likely through charge-reinforced hydrogen bonding.[9]

Receptor Binding Profile

While specific binding data for this compound is not publicly cataloged, a predictive binding profile can be constructed from closely related analogues. The primary targets are expected to be α1-adrenoceptors, with potential secondary interactions at serotonin (5-HT) receptors, particularly the 5-HT1A subtype, where some benzodioxan-piperazine derivatives show high affinity.[2]

Table 1: Predicted Receptor Binding Profile & Functional Activity

| Receptor Target | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale / Supporting Evidence |

| α1-Adrenoceptor | High (Low nM) | Antagonist | The core scaffold is a key feature of potent α1-antagonists like Doxazosin.[9] |

| α2-Adrenoceptor | Low (µM or >) | Low Affinity / Inactive | High selectivity for α1 over α2 is characteristic of this compound class.[8][9] |

| 5-HT1A Receptor | Moderate (High nM to Low µM) | Antagonist or Partial Agonist | Benzodioxan-piperazine derivatives are known to possess 5-HT1A affinity.[2] |

| Dopamine D2/3/4 Receptors | Low to Moderate | Low Affinity / Inactive | The 4-phenylpiperazine scaffold is a known privileged structure for dopamine receptors, suggesting potential cross-reactivity.[5] |

Signaling Pathway Inhibition

As an α1-adrenoceptor antagonist, this compound would competitively inhibit the binding of endogenous catecholamines like norepinephrine. This action blocks the Gq/11 protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the inhibition of intracellular calcium release, leading to smooth muscle relaxation.

Caption: Antagonism of the α1-Adrenoceptor Gq Signaling Pathway.

Core Experimental Protocols & Workflows

To empirically determine the pharmacological profile, the following self-validating experimental systems are essential.

Protocol: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Preparation: Prepare cell membranes from tissue or cell lines expressing the target receptor (e.g., rat brain cortex for α1-adrenoceptors).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membrane preparation (providing the receptors).

-

A fixed concentration of a selective radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Receptor Binding Assay.

Protocol: In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the functional antagonism of the compound at Gq-coupled receptors like the α1-adrenoceptor.

Methodology:

-

Cell Culture: Plate cells stably expressing the human α1-adrenoceptor (e.g., HEK293 cells) into black, clear-bottom 96-well plates.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. This dye exhibits increased fluorescence upon binding to free intracellular Ca²⁺.

-

Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate to allow for receptor binding.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and add a fixed concentration of a known agonist (e.g., phenylephrine) to all wells to stimulate the receptor.

-

Fluorescence Reading: Measure the fluorescence intensity over time. Agonist stimulation will cause a transient increase in fluorescence in control wells, which will be blunted in wells pre-treated with the antagonist.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the antagonist.

-

Plot the percentage of inhibition against the log concentration of the antagonist.

-

Use non-linear regression to determine the IC50, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Predicted Pharmacokinetic Profile & Therapeutic Potential

Physicochemical Properties and Pharmacokinetics

Derivatives from the benzodioxane family have been shown to possess drug-like properties that adhere to Lipinski's Rule of Five, suggesting the potential for good oral bioavailability.[1] The combination of the moderately lipophilic benzodioxan core with the ionizable piperazine group provides a balanced profile for absorption and distribution. Metabolism is likely to occur via oxidation of the aromatic ring or N-dealkylation of the piperazine moiety.

Potential Therapeutic Applications

-

Cardiovascular Disease: Given the strong evidence for α1-adrenoceptor antagonism, the most direct therapeutic application would be in the treatment of hypertension . By blocking norepinephrine-mediated vasoconstriction, the compound would lower peripheral resistance and reduce blood pressure.[9][10]

-

Urology: The same mechanism is effective for treating benign prostatic hyperplasia (BPH) by relaxing the smooth muscle in the prostate and bladder neck, improving urinary flow.[3][4]

-

Oncology and Inflammation: The 1,4-benzodioxan scaffold is present in molecules investigated as inhibitors of cancer-related targets like Hsp90 and Focal Adhesion Kinase (FAK).[2] Furthermore, various derivatives have shown anti-inflammatory, antioxidant, and anticancer activities in preclinical studies.[1][3][4][11]

Conclusion and Future Directions

This compound emerges from structural analysis as a promising lead compound with a high probability of acting as a selective α1-adrenoceptor antagonist. Its pharmacological profile suggests significant therapeutic potential, particularly in cardiovascular and urological disorders, mirroring the clinical success of related drugs.

The immediate path forward requires empirical validation of this predicted profile. The experimental protocols detailed herein provide a robust framework for determining its precise binding affinities and functional potencies. Further investigation into its selectivity across a wider panel of GPCRs, followed by in vivo studies in relevant disease models (e.g., spontaneously hypertensive rats), will be critical to fully elucidating its therapeutic utility and advancing it through the drug development pipeline.[10][12][13]

References

- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon.

- 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applic

- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.

- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.

- This compound Chemical Properties. PubChem.

- Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed.

- Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines. PubMed.

- This compound Compound Details. PubChem.

- Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.

- Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. PubMed.

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central.

- In vitro and in vivo characterization of JNJ-31020028, a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed.

- 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. PubMed.

- 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI.

- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.

Sources

- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. air.unimi.it [air.unimi.it]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. scirp.org [scirp.org]

- 5. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

- 6. This compound | C13H16N2O3 | CID 689093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]pip eridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vitro Profile of (R)-1,4-Benzodioxan-2-carboxypiperazine: A Technical Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the in vitro pharmacological activity of (R)-1,4-Benzodioxan-2-carboxypiperazine, a key chiral scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational knowledge, experimental insights, and detailed methodologies to facilitate a comprehensive understanding of this compound's biological significance. We will delve into its primary role as a crucial intermediate for potent and selective pharmaceuticals, with a particular focus on its influence on the adrenergic system.

Introduction: The Significance of the 1,4-Benzodioxan Moiety

The 1,4-benzodioxan structure is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique conformational properties and ability to engage in specific interactions with biological targets have made it a cornerstone in the development of therapeutics targeting a range of receptors and enzymes. The introduction of a carboxypiperazine substituent at the 2-position, particularly with a defined (R)-stereochemistry, imparts specific spatial arrangements that are critical for selective receptor recognition.

This compound serves as a pivotal chiral building block in the synthesis of several pharmaceuticals, most notably the antihypertensive agent Doxazosin.[2][3] Doxazosin is a potent and selective antagonist of α1-adrenoceptors, and its therapeutic efficacy is intrinsically linked to the stereochemistry of the 1,4-benzodioxan-2-carboxypiperazine core.[4][5] This guide will, therefore, focus on the in vitro activity of this core structure, primarily through the lens of its well-characterized and clinically relevant derivatives.

Primary In Vitro Target: The α1-Adrenergic Receptor Family

The primary pharmacological relevance of the this compound scaffold lies in its derivatives' potent antagonist activity at α1-adrenergic receptors. These receptors, part of the G-protein coupled receptor (GPCR) superfamily, are crucial in regulating vascular tone, smooth muscle contraction, and various functions within the central nervous system.

Rationale for α1-Adrenoceptor Antagonism

Selective blockade of α1-adrenoceptors, particularly the α1A subtype prevalent in the prostate and bladder neck, leads to smooth muscle relaxation. This mechanism is the foundation for the clinical use of α1-blockers in treating benign prostatic hyperplasia (BPH) and hypertension.[2][6] The this compound moiety, when incorporated into larger molecules like Doxazosin, provides the necessary structural elements for high-affinity binding to these receptors.[4]

Stereoselectivity in Receptor Binding

A critical aspect of the pharmacology of 1,4-benzodioxan derivatives is the profound influence of stereochemistry on receptor affinity and selectivity. Studies have demonstrated a reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors.[7] For α1-adrenoceptor antagonists, the (R)-enantiomer of derivatives containing the 1,4-benzodioxan-2-carboxamide moiety generally exhibits higher affinity.[7] This underscores the importance of utilizing the enantiomerically pure this compound in the synthesis of selective α1-adrenoceptor antagonists.

In Vitro Experimental Workflows

To characterize the in vitro activity of compounds derived from this compound, a series of standardized and robust assays are employed. These typically involve radioligand binding assays to determine binding affinity and functional assays to assess the compound's effect on receptor signaling.

Radioligand Binding Assays for α1-Adrenoceptors

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the receptor of interest by the unlabeled test compound.

Experimental Workflow: α1-Adrenoceptor Radioligand Binding Assay

Caption: Workflow for α1-Adrenoceptor Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize tissues (e.g., rat cerebral cortex) or cultured cells expressing the desired α1-adrenoceptor subtype in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

While binding assays provide information on the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For α1-adrenoceptors, which are Gq-coupled, functional activity can be assessed by measuring changes in intracellular calcium levels or inositol phosphate accumulation.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a Calcium Mobilization Functional Assay.

Detailed Protocol:

-

Cell Culture: Plate cells stably expressing the α1-adrenoceptor subtype of interest in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Add varying concentrations of the test compound (potential antagonist) to the wells and incubate to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of a known α1-adrenoceptor agonist (e.g., phenylephrine) to stimulate the receptor and induce an increase in intracellular calcium.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR) or a microplate reader.

-

Data Analysis: The inhibitory effect of the test compound is determined by its ability to reduce the agonist-induced fluorescence signal. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated.

In Vitro Activity Data for Key Derivatives

While specific in vitro activity data for the unsubstituted this compound is not extensively reported in the public domain, the activity of its key derivative, Doxazosin, provides a strong indication of the scaffold's potential.

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| Doxazosin | α1A-adrenoceptor | Radioligand Binding | 0.6 - 1.5 | [4] |

| Doxazosin | α1B-adrenoceptor | Radioligand Binding | 0.8 - 2.0 | [4] |

| Doxazosin | α1D-adrenoceptor | Radioligand Binding | 1.0 - 3.0 | [4] |

Note: The Ki values are approximate ranges compiled from various studies and should be considered as representative.

The data clearly demonstrates that the incorporation of the this compound moiety into the Doxazosin structure results in high, nanomolar affinity for all three α1-adrenoceptor subtypes.[4]

Activity at Other Receptors: The Serotonin 5-HT1A Receptor

Interestingly, the 1,4-benzodioxan scaffold is also found in ligands targeting serotonin receptors, particularly the 5-HT1A receptor. However, as previously mentioned, the stereochemical preference for 5-HT1A receptor binding is often opposite to that of α1-adrenoceptors. For many 1,4-benzodioxan derivatives, the (S)-enantiomer displays higher affinity for the 5-HT1A receptor.[7] This highlights the remarkable ability of stereochemistry to dictate receptor selectivity.

While derivatives of this compound are primarily optimized for α1-adrenoceptor antagonism, it is prudent in any drug discovery campaign to perform counter-screening against a panel of other receptors, including 5-HT subtypes, to ensure selectivity and avoid off-target effects.

Conclusion and Future Directions

This compound stands as a chiral building block of significant value in the design of potent and selective α1-adrenoceptor antagonists. Its in vitro profile, largely inferred from its clinically successful derivative Doxazosin, is characterized by high-affinity binding to α1-adrenoceptor subtypes. The stereochemistry at the 2-position of the benzodioxan ring is a critical determinant of this activity and selectivity.

For researchers and drug development professionals, this technical guide underscores the importance of:

-

Stereochemical Control: The synthesis and use of the enantiomerically pure (R)-isomer are paramount for achieving the desired pharmacological profile at α1-adrenoceptors.

-

Comprehensive In Vitro Profiling: A combination of radioligand binding and functional assays is essential for a thorough characterization of novel derivatives.

-

Selectivity Screening: Counter-screening against other relevant targets, such as serotonin receptors, is crucial to identify and mitigate potential off-target activities.

Future research in this area could explore further modifications of the piperazine moiety to fine-tune subtype selectivity within the α1-adrenoceptor family or to introduce novel polypharmacology by rationally designing dual-acting ligands. The foundational understanding of the in vitro activity of the this compound core will continue to be a valuable asset in these endeavors.

References

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available at: [Link]

-

Doxazosin. PubChem. Available at: [Link]

-

Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. PubMed. Available at: [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. PubMed. Available at: [Link]

-

2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as Alpha 1-adrenoceptor Antagonists and Antihypertensive Agents. PubMed. Available at: [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. Available at: [Link]

-

Clinical pharmacotherapeutics of doxazosin. PubMed. Available at: [Link]

-

ChemInform Abstract: Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. ResearchGate. Available at: [Link]

-

A complete study of Doxazosin characterization. ResearchGate. Available at: [Link]

-

Adrenergic Agents. University of Babylon. Available at: [Link]

Sources

- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacotherapeutics of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of (R)-1,4-Benzodioxan-2-carboxypiperazine

This guide provides a detailed exploration of the receptor binding characteristics of the chiral molecule (R)-1,4-Benzodioxan-2-carboxypiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of receptor pharmacology with specific insights into the structure-activity relationships that govern the interactions of this compound class with key physiological targets. We will delve into the critical role of stereochemistry in determining binding affinity and selectivity, outline the established methodologies for quantifying these interactions, and provide a framework for interpreting the resulting data in the context of drug discovery.

Introduction: The Significance of the 1,4-Benzodioxan-Piperazine Scaffold

The 1,4-benzodioxan-piperazine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a range of aminergic G protein-coupled receptors (GPCRs).[1][2] Compounds incorporating this scaffold have been extensively investigated for their potential therapeutic applications, particularly in the central nervous system (CNS) and for conditions such as hypertension.[1] The versatility of this chemical structure allows for modifications that can fine-tune its affinity and selectivity for various receptor subtypes, including serotonergic (5-HT) and adrenergic (α) receptors.[3][4]

A crucial aspect of the pharmacology of these compounds is the presence of a chiral center, which in the case of 1,4-Benzodioxan-2-carboxypiperazine, leads to the existence of (R) and (S) enantiomers. It is a fundamental principle in pharmacology that stereoisomers can exhibit significantly different biological activities due to the three-dimensional nature of receptor binding pockets.[5][6] This guide will focus specifically on the (R)-enantiomer and the principles governing its receptor binding profile.

The Principle of Enantioselectivity in Receptor Binding

The differential binding of enantiomers to a chiral receptor is a cornerstone of molecular recognition in pharmacology. For the 1,4-benzodioxan-piperazine class of compounds, research has demonstrated a notable "reversed enantioselectivity" when comparing their affinities for α1-adrenergic and 5-HT1A receptors.[7][8] This phenomenon implies that the spatial arrangement of substituents around the chiral center dictates a preferential fit for one receptor type over another.

While specific binding data for this compound is not extensively available in the public literature, studies on closely related analogs provide a strong predictive framework. For instance, research on derivatives has shown that the (S)-enantiomer often displays higher affinity for the 5-HT1A receptor, where it can act as a potent agonist.[7][8] Conversely, the (R)-enantiomer in these related series tends to exhibit a more favorable interaction with α1-adrenergic receptor subtypes.[7] This highlights the critical importance of isolating and studying the individual enantiomers to understand their true pharmacological potential and to minimize off-target effects.

Diagram: Enantioselectivity Concept

The following diagram illustrates the concept of how different enantiomers of a chiral drug can exhibit preferential binding to distinct receptor subtypes.

Caption: Differential binding of enantiomers to their respective high-affinity receptors.

Key Receptor Targets and Predicted Affinity Profile

Based on the structure-activity relationships established for the 1,4-benzodioxan-piperazine class, the primary receptors of interest for this compound are:

-

α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are involved in smooth muscle contraction and are targets for antihypertensive drugs. The (R)-configuration in related compounds often confers higher affinity for these receptors.[7]

-

Serotonin Receptors (5-HT1A, 5-HT2A, etc.): These receptors play a crucial role in neurotransmission and are targets for drugs treating anxiety, depression, and other CNS disorders. While the (S)-enantiomer is typically more potent at 5-HT1A receptors, the (R)-enantiomer's affinity is still a critical parameter to determine its selectivity profile.[4][7]

Table 1: Predicted Receptor Binding Profile for this compound Based on Analog Data

| Receptor Subtype | Predicted Affinity (Ki) | Rationale |

| α1-Adrenergic | Higher Affinity (Low nM range) | The (R)-enantiomer is often the eutomer (more active isomer) at α1-AR subtypes in this chemical class.[7][8] |

| 5-HT1A | Lower Affinity (Higher nM to µM range) | The (S)-enantiomer typically shows preferential binding to the 5-HT1A receptor.[7][8] |

| 5-HT2A | Moderate to Low Affinity | Affinity for 5-HT2A receptors can vary with structural modifications but is an important parameter for overall CNS effect.[4] |

| Dopamine D2 | Low Affinity | While some arylpiperazines show D2 affinity, significant binding is not generally characteristic of this specific scaffold without further modification.[4] |

Note: The predicted affinities are based on trends observed in published studies on analogous compounds and require experimental verification for the specific title compound.

Experimental Determination of Receptor Binding Affinity: A Methodological Overview

The gold standard for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay . This technique provides quantitative data in the form of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

The Principle of Competitive Radioligand Binding Assays

This assay measures the ability of a test compound (the "competitor," in this case, this compound) to displace a known radiolabeled ligand from its receptor. The fundamental principle is a competition for a finite number of receptor binding sites. The higher the affinity of the test compound for the receptor, the lower the concentration required to displace the radioligand.

Diagram: Radioligand Binding Assay Workflow

Caption: A typical workflow for a competitive radioligand binding assay.

Step-by-Step Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is a representative example for determining the affinity of this compound at α1-adrenergic receptors using [3H]prazosin as the radioligand.

-